(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol (1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16018000
InChI: InChI=1S/C16H22N4O4/c1-8(21)10-11-16(4,24-15(2,3)23-11)14(22-10)20-6-5-9-12(17)18-7-19-13(9)20/h5-8,10-11,14,21H,1-4H3,(H2,17,18,19)/t8-,10-,11-,14-,16-/m1/s1
SMILES:
Molecular Formula: C16H22N4O4
Molecular Weight: 334.37 g/mol

(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol

CAS No.:

Cat. No.: VC16018000

Molecular Formula: C16H22N4O4

Molecular Weight: 334.37 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol -

Specification

Molecular Formula C16H22N4O4
Molecular Weight 334.37 g/mol
IUPAC Name (1R)-1-[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethanol
Standard InChI InChI=1S/C16H22N4O4/c1-8(21)10-11-16(4,24-15(2,3)23-11)14(22-10)20-6-5-9-12(17)18-7-19-13(9)20/h5-8,10-11,14,21H,1-4H3,(H2,17,18,19)/t8-,10-,11-,14-,16-/m1/s1
Standard InChI Key TZVRSFUVZQTJEX-MSMHNSOUSA-N
Isomeric SMILES C[C@H]([C@@H]1[C@@H]2[C@]([C@@H](O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O
Canonical SMILES CC(C1C2C(C(O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O

Introduction

Structural Characteristics

Core Architecture

The compound comprises two fused heterocyclic systems:

  • Pyrrolo[2,3-d]pyrimidine: A bicyclic scaffold with a pyrrole ring fused to pyrimidine, commonly associated with kinase inhibition .

  • Furo[3,4-d] dioxolane: A tricyclic system combining furan and dioxolane rings, contributing to stereochemical complexity .

Stereochemical Configuration

  • Absolute configurations: (1R), (3aR), (4R), (6R), (6aR) .

  • Chiral centers at positions 1, 3a, 4, 6, and 6a ensure distinct spatial orientation, critical for target binding.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC16H22N4O4\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{4}
Molecular Weight334.37 g/mol
SMILES NotationC[C@H]([C@@H]1[C@@H]2[C@]([C@@H](O1)N3C=CC4=C(N=CN=C43)N)(OC(O2)(C)C)C)O
InChI KeyTZVRSFUVZQTJEX-MSMHNSOUSA-N

Synthesis and Characterization

Analytical Data

  • NMR: Key signals include singlet protons for NH (δ 11.79–12.29 ppm) and CH groups (δ 4.55–5.32 ppm) .

  • FT-IR: Peaks at 1671–1703 cm⁻¹ (carbonyl stretching) and 1549–1589 cm⁻¹ (C-N vibrations) .

Biological Activity and Applications

Anti-inflammatory Properties

  • Furo[3,4-d][1, dioxolane derivatives exhibit anti-inflammatory effects by modulating TNF-α and IL-6 secretion .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (PKBβ)Selectivity (PKB/PKA)ApplicationSource
CCT12893012 nM28-foldAntitumor
This compoundInferredPredicted highKinase modulation

Pharmacokinetic and Toxicity Considerations

  • Metabolic stability: Piperidine-based analogs undergo rapid hepatic clearance, necessitating structural optimization (e.g., carboxamide linkers) .

  • Oral bioavailability: Amide derivatives (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) show improved bioavailability .

Future Directions

  • Synthetic optimization: Develop enantioselective routes to enhance yield and purity .

  • In vivo studies: Evaluate antitumor efficacy in xenograft models and biomarker modulation .

  • Structural analogs: Explore substitutions at the 4-amino position to improve selectivity and pharmacokinetics .

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